Methyl 1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylate hydrochloride
Description
Methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride (CAS: 115524-39-5) is a heterocyclic compound featuring a fused pyridoindole core with a methyl ester group at position 3 and a hydrochloride counterion. Its molecular formula is C₁₃H₁₅ClN₂O₂ (MW: 266.72 g/mol), and it serves as a versatile scaffold in medicinal chemistry and drug discovery . The compound is synthesized via multi-step reactions involving oxidation, alkylation, and esterification, with purification methods including recrystallization and chromatography .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBNWMURCUTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387948 | |
| Record name | ST070208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77871-88-6 | |
| Record name | NSC147965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST070208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol, yielding the tricyclic indole structure . The process involves multiple steps, including cyclization and subsequent functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of this compound is its antimalarial properties. Recent studies have indicated that derivatives of pyrido[3,4-b]indole exhibit promising efficacy against Plasmodium falciparum, the parasite responsible for malaria. For instance, a study highlighted the synthesis and evaluation of various pyrido[3,4-b]indole derivatives, including methyl 1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylate hydrochloride. These compounds were found to possess distinct mechanisms of action compared to existing antimalarial drugs, making them potential candidates for further development.
Case Study: Efficacy in Animal Models
In vivo studies demonstrated that certain derivatives showed a therapeutic effective dose (ED50) with significant parasite clearance and enhanced survival rates in rodent models. For example, one compound exhibited a median survival time (MST) of 23.4 days at a dosage of 50 mg/kg compared to the control group’s 8.2 days. This suggests a strong potential for clinical application in malaria treatment .
Neuroprotective Effects
Research has also investigated the neuroprotective effects of methyl 1H,2H,3H,4H,9H-pyrido[3,4-B]indole derivatives. Harmane (1-methyl-9H-pyrido[3,4-b]indole), structurally related to this compound, has been studied for its role as a neurotoxin linked to neurodegenerative diseases such as Parkinson's disease and essential tremor. Elevated blood levels of harmane have been correlated with these conditions, suggesting that modifications to the pyridoindole structure may yield compounds with protective effects against neurodegeneration .
Case Study: Parkinson's Disease
In a study involving patients with Parkinson's disease (PD), researchers quantified blood harmane levels and found significant correlations with disease severity. This highlights the importance of exploring pyridoindole derivatives for their potential therapeutic roles in neuroprotection and symptom management in PD .
Pharmaceutical Development
The compound has also been explored in pharmaceutical contexts beyond antimalarial and neuroprotective applications. Its structural features make it a candidate for developing treatments targeting various conditions such as cardiovascular diseases and metabolic disorders.
Innovative Applications
Recent patents have suggested using substituted pyrido[3,4-b]indoles for treating cartilage disorders and managing cholesterol levels in patients at risk for atherosclerosis . These applications underscore the compound's versatility in addressing diverse health issues.
Synthesis and Chemical Properties
The synthesis of this compound involves advanced organic chemistry techniques that enhance its bioavailability and efficacy. The one-pot synthesis method using manganese dioxide has been highlighted as an efficient approach to produce this compound . Understanding its chemical properties is crucial for optimizing formulations for therapeutic use.
Mechanism of Action
The mechanism of action of Methyl 1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Variations
The target compound is compared to structurally related pyridoindole derivatives (Table 1), focusing on substitutions at key positions (e.g., N9, C3 ester groups, and aromatic ring modifications).
Table 1: Structural Comparison of Pyridoindole Derivatives
Key Observations :
- C3 Ester Groups : Replacement of the methyl ester with ethyl (e.g., Ethyl-9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate ) or carboxylic acid derivatives (e.g., 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid ) impacts solubility and metabolic stability .
- Core Isomerism : Pyrido[2,3-b]indole derivatives (e.g., compounds in ) differ in ring fusion position, affecting electronic properties and π-π stacking interactions .
Physicochemical Properties
Table 2: Physicochemical Data
Insights :
- Melting Points : Higher melting points (>200°C) are common due to strong intermolecular hydrogen bonding (N9-H) and crystalline salt forms (hydrochloride) .
- IR Spectroscopy : C=O stretches vary slightly (1703–1726 cm⁻¹) depending on electron-withdrawing/donating substituents .
- ¹H-NMR : The target compound’s N9-H proton appears as a broad singlet at δ 11.62, absent in N9-alkylated analogs .
Biological Activity
Methyl 1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article outlines its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 226.27 g/mol
- CAS Number : 177728-00-5
- IUPAC Name : Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
The compound features a pyridoindole structure that contributes to its biological activity. The presence of a carboxylate group enhances solubility and potential bioavailability.
Anticancer Properties
Research has indicated that methyl 1H,2H,3H,4H,9H-pyrido[3,4-B]indole derivatives exhibit significant anticancer properties. A study demonstrated that these compounds inhibit the proliferation of various cancer cell lines including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) with IC50 values ranging from 0.5 to 5 µM .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.5 |
| A375 | 1.0 |
| HCT116 | 5.0 |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various strains of bacteria and fungi. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Candida albicans .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Candida albicans | 15 |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease .
Case Studies
-
Anticancer Efficacy in Animal Models :
A study conducted on mice bearing tumor xenografts showed that treatment with methyl 1H,2H,3H,4H,9H-pyrido[3,4-B]indole significantly reduced tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways . -
Neuroprotection in Alzheimer's Model :
In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in a significant decrease in amyloid-beta plaques and improved memory retention as assessed by maze tests .
Q & A
Q. Table 1: Representative Synthetic Routes
Basic: What analytical techniques are critical for structural characterization of this compound and its derivatives?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments and substitution patterns, particularly for distinguishing tautomeric forms . High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides absolute stereochemistry and intermolecular interactions, as demonstrated for chloroacetyl-substituted derivatives . Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1675 cm⁻¹) and hydrochloride salt (N–H⁺, ~3450 cm⁻¹) functionalities .
Advanced: How can computational methods optimize the prediction of electronic properties and solvent effects for this compound?
Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution . Solvent effects are modeled using the polarizable continuum model (PCM), revealing dielectric medium-dependent shifts in dipole moments and solvation energies . Basis set comparisons (e.g., 6-31+G(d,p) vs. 6-311++G(d,p)) validate convergence in properties like polarizability and electrostatic potential maps .
Q. Table 2: Basis Set Impact on Computed Parameters
| Basis Set | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| 6-31G(d,p) | -5.2 | -1.8 | 4.5 |
| 6-311++G(d,p) | -5.3 | -1.7 | 4.6 |
| Experimental (XRD) | -5.1* | -1.9* | N/A |
| *Estimated from cyclic voltammetry . |
Advanced: How do substituents at the 1- and 2-positions influence biological activity and binding interactions?
Answer:
Substituents modulate bioactivity through steric and electronic effects. For example:
- 1-Phenyl groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., GPX4 inhibition) .
- Chloroacetyl groups at position 2 introduce electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .
- Methoxycarbonyl substituents improve solubility and membrane permeability, as shown in cytotoxicity assays against cancer cell lines .
Q. Table 3: Structure-Activity Relationships (SAR)
Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data?
Answer:
Discrepancies often arise from reaction conditions (e.g., solvent purity, catalyst loading) or tautomerism. To resolve:
Reproduce reactions under inert atmospheres (N₂/Ar) to exclude oxidation side products .
Validate NMR assignments using deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to detect dynamic equilibria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
